molecular formula C17H18N2O3S B2963752 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide CAS No. 2034493-30-4

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide

Cat. No.: B2963752
CAS No.: 2034493-30-4
M. Wt: 330.4
InChI Key: OSPTXYAQFKWGQE-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide is a synthetic organic compound featuring a propanamide backbone with two distinct heterocyclic substituents: a 3,5-dimethylisoxazole moiety at the 3-position and a 5-(thiophen-3-yl)furan-2-ylmethyl group at the amide nitrogen. The molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of 341.4 g/mol. The isoxazole ring contributes metabolic stability, while the thiophene-furan group may enhance π-π stacking interactions in biological targets .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-15(12(2)22-19-11)4-6-17(20)18-9-14-3-5-16(21-14)13-7-8-23-10-13/h3,5,7-8,10H,4,6,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPTXYAQFKWGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H15N3O2S\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a dimethylisoxazole moiety and a thiophen-furan hybrid, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : The presence of both isoxazole and thiophene rings suggests potential antimicrobial activity.
  • Neuroprotective Effects : Some derivatives of isoxazole compounds have shown neuroprotective properties, warranting investigation into this compound's effects on neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • DNA Interaction : Studies indicate that compounds with similar structures often exhibit DNA intercalation or groove binding, which can inhibit transcription and replication processes.

Antitumor Activity

A study conducted by Ahmad et al. (2017) evaluated the cytotoxic effects of various isoxazole derivatives on leukemia cell lines. The findings demonstrated that compounds similar to this compound showed significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via caspase activation.

Antimicrobial Properties

Research by Mansouri-Torshizi et al. (2011) suggests that isoxazole-containing compounds exhibit antimicrobial activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 25 µg/mL against Staphylococcus aureus and Candida albicans.

Data Tables

Activity Type Cell Line/Organism IC50/Effect Concentration Reference
AntitumorU937 (leukemia)10 µM
AntimicrobialS. aureus25 µg/mL
NeuroprotectiveNeuronal cellsTBDTBD

Comparison with Similar Compounds

Table 1: Key Properties of 3-(3,5-Dimethylisoxazol-4-yl)-N-((5-(Thiophen-3-yl)Furan-2-yl)Methyl)Propanamide and Analogs

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₈H₁₉N₃O₂S 341.4 Not reported 3,5-Dimethylisoxazole; Thiophene-furan
Compound 7c () C₁₆H₁₇N₅O₂S₂ 375.5 134–178 Thiazole; Oxadiazole; Methylphenyl
Compound 7d () C₁₇H₁₉N₅O₂S₂ 389.5 134–178 Thiazole; Oxadiazole; 4-Methylphenyl
(Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-Fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-Dimethoxyphenyl)Propanamide () C₃₉H₃₀FN₅O₃S₂ 708.8 Not reported Thiadiazocine; Fluorophenyl; Dimethoxyphenyl
Propanil () C₉H₉Cl₂NO 218.1 Not reported 3,4-Dichlorophenyl

Key Observations :

  • Molecular Weight : The target compound (341.4 g/mol) is lighter than the oxadiazole-thiazole derivatives (375–389 g/mol) in but heavier than the pesticide propanil (218.1 g/mol) .
  • Heterocyclic Systems: Unlike thiazole/oxadiazole-based analogs (–3), the target compound’s isoxazole and thiophene-furan groups likely confer distinct electronic and steric properties.
  • Thermal Stability : The melting point of the target compound is unreported, but analogs with similar heterocycles (e.g., 7c–7d) exhibit melting points of 134–178°C, suggesting comparable solid-state stability .

Key Observations :

  • The thiophene-furan group may enhance binding to hydrophobic enzyme pockets .
  • Thiazole/Oxadiazole Derivatives () : These exhibit antimicrobial activity due to thiazole’s ability to disrupt bacterial cell membranes and oxadiazole’s role in enzyme inhibition (e.g., dihydrofolate reductase) .
  • Propanil () : A dichlorophenyl propanamide herbicide, structurally simpler than the target compound, highlighting how substituents dictate agrochemical vs. pharmaceutical utility .

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